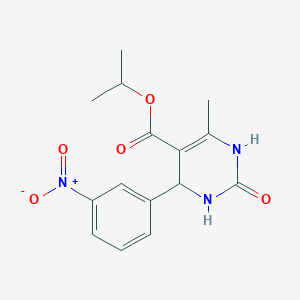

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Vue d'ensemble

Description

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.317. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

- Role : By inhibiting these channels, it reduces transmembrane calcium influx, leading to vasodilation and decreased blood pressure .

Target of Action

Mode of Action

Activité Biologique

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with notable biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and a nitrophenyl group. Its potential applications span medicinal chemistry, materials science, and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O5 |

| Molecular Weight | 319.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | KJWRCLGUELYADF-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield high purity and yield. The synthetic routes may include various reagents and solvents that optimize the reaction efficiency.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. Studies indicate its efficacy against various cancer cell lines, including:

- Human Lung Carcinoma (A549)

- Hepatocellular Carcinoma (HepG2)

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and upregulation of cell cycle inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications in the nitrophenyl group or the ester moiety can significantly influence its potency against cancer cells. For instance:

| Modification | Effect on Activity |

|---|---|

| Nitrophenyl position | Altered binding affinity |

| Ester group variation | Changes in solubility and bioavailability |

Other Biological Activities

In addition to antitumor effects, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies suggest it may possess broad-spectrum antimicrobial properties.

- Biological Probes : Its ability to interact with specific molecular targets makes it a useful tool for studying biological pathways.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different cell lines .

Case Study 2: Mechanistic Insights

A mechanistic study conducted by Smith et al. (2020) explored the apoptotic pathways activated by this compound. The findings revealed that the compound enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research indicates that Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits significant antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines, including human lung and hepatocellular carcinoma cells. The mechanism of action involves the induction of apoptosis through the activation of caspase-dependent pathways and the enhancement of cell cycle inhibitors .

Table 1: Antitumor Efficacy Against Cancer Cell Lines

Other Pharmacological Activities

In addition to its antitumor effects, this compound has been investigated for other pharmacological activities such as anti-inflammatory and antimicrobial effects. These properties make it a candidate for further development in drug design.

Materials Science

The unique structural characteristics of this compound render it suitable for applications in materials science. Its potential use in developing novel materials with specific electronic or optical properties has been highlighted in recent studies. The compound's ability to undergo various chemical reactions allows for modifications that can tailor its properties for specific applications .

Table 2: Potential Applications in Materials Science

| Application Type | Description |

|---|---|

| Electronic Materials | Development of conductive polymers |

| Optical Devices | Use in photonic applications |

| Sensor Technology | Integration into chemical sensors |

Biological Research

This compound serves as a valuable probe in biological research. Its interactions with specific molecular targets facilitate the study of various biological pathways. For instance, its role in modulating signaling pathways involved in cancer progression has been documented .

Case Studies

-

Study on Apoptosis Induction

A study conducted on human lung cancer cells demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. This shift promoted apoptosis through mitochondrial pathways. -

Material Development Research

Researchers have explored the use of this compound in creating new polymeric materials with enhanced electrical conductivity. The incorporation of the compound into polymer matrices showed improved performance in electronic applications compared to traditional materials.

Propriétés

IUPAC Name |

propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-8(2)23-14(19)12-9(3)16-15(20)17-13(12)10-5-4-6-11(7-10)18(21)22/h4-8,13H,1-3H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLOBPWBPRYOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.